molecular formula C9H13NO B2932976 4-[(Ethylamino)methyl]phenol CAS No. 45966-19-6

4-[(Ethylamino)methyl]phenol

Cat. No. B2932976
CAS RN: 45966-19-6
M. Wt: 151.209
InChI Key: QXPDGPSSMVINMG-UHFFFAOYSA-N
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Description

“4-[(Ethylamino)methyl]phenol” is an organic compound with the CAS Number: 45966-19-6 . It has a molecular weight of 151.21 and its IUPAC name is this compound . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 . This indicates that the compound has a carbon backbone with an ethylamino group and a phenol group attached.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Coordination Properties in Ligands

The synthesis of new ligands related to 4-[(Ethylamino)methyl]phenol, and their coordination properties with metals like Cu(II), Zn(II), and Cd(II), have been extensively studied. These ligands exhibit unique acid-base behavior and form stable mono- and dinuclear complexes with these metals. The ligands' coordination arrangements differ in mononuclear and dinuclear complexes, highlighting their potential in metal ion coordination (Ambrosi et al., 2003).

Cyclization-Activated Prodrugs

Research on the basic carbamates of 4-hydroxyanisole, closely related to this compound, has revealed their potential as progenitors of melanocytotoxic phenols. These carbamates demonstrate stability at low pH and release 4-hydroxyanisole at specific rates dependent on their structure. This process is governed by predictable intramolecular cyclization-elimination reactions (Saari et al., 1990).

Crystal Structures and Schiff Base Ligands

The crystal structure of certain compounds containing elements similar to this compound has been analyzed. These studies provide insights into how the molecular structure of such compounds can be utilized in various applications, including their interactions with DNA and potential as anticancer agents (Meier et al., 2023).

Anticancer Activities

Schiff bases containing elements of this compound have been synthesized and characterized for their anticancer activities. These compounds show potential in binding to DNA through electrostatic interactions and exhibit cytotoxicity against various cancer cell lines, presenting a promising avenue for cancer treatment research (Uddin et al., 2020).

Proton Transfer Equilibrium

Studies on Schiff bases with structural similarities to this compound have focused on the proton transfer equilibrium in their molecular structures. These investigations provide valuable insights into the influence of different substituents on the position of hydrogen in the hydrogen bridge, crucial for understanding the chemical behavior of such compounds (Filarowski et al., 2002).

Supramolecular Structures

Research on compounds related to this compound has delved into the formation of supramolecular structures through interactions like C-H⋯π and halogen-halogen interactions. Such studies are pivotal in understanding the structural assembly and potential applications of these compounds in molecular engineering and design (Kaştaş et al., 2012).

Stability Constants of Metal Complexes

Investigations into the stability constants of transition metal complexes with ligands containing this compound elements have been conducted. These studies are important for understanding the interactions and stability of these complexes, which have potential applications in various fields like catalysis and material science (Kim & Lee, 2006).

Safety and Hazards

The safety information for “4-[(Ethylamino)methyl]phenol” indicates that it should be handled with care . Specific hazards or safety risks associated with this compound are not detailed in the search results.

properties

IUPAC Name

4-(ethylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPDGPSSMVINMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 4-hydroxy-benzaldehyde
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